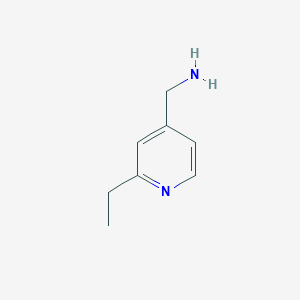

(2-Ethylpyridin-4-yl)methanamine

Description

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

(2-ethylpyridin-4-yl)methanamine |

InChI |

InChI=1S/C8H12N2/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2,6,9H2,1H3 |

InChI Key |

AMKALQJGODQQHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CC(=C1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Pyrimidine Rings

(a) [2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine

- Structure : Pyrimidine ring with a pyridin-2-yl substituent at the 2-position and methanamine at the 4-position.

- Molecular Formula : C10H10N4 (MW: 186.22 g/mol).

- This compound is noted for its use in synthetic intermediates but lacks explicit biological data in the evidence .

(b) (2-Methoxypyrimidin-4-yl)methanamine

- Structure : Pyrimidine with a methoxy (-OCH3) group at the 2-position and methanamine at the 4-position.

- Molecular Formula : C6H9N3O (MW: 139.16 g/mol).

- Key Differences: The methoxy group is electron-donating, increasing the electron density of the heterocycle. This contrasts with the electron-neutral ethyl group in the target compound, which may reduce polarity and enhance membrane permeability. No biological activity data is provided in the evidence .

(c) [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine

- Structure : A tetrahydropyran (oxane) ring fused to a 4-methoxypyridin-2-yl group, with methanamine at the 4-position.

- Molecular Formula : C12H17N2O2 (MW: 223.27 g/mol).

- Key Differences : The oxane ring adds conformational rigidity and hydrophilicity. The 4-methoxy group on pyridine may sterically hinder interactions compared to the 2-ethyl group in the target compound. This derivative is listed as discontinued in commercial catalogs .

Ethyl-Substituted Heterocyclic Methanamines

(a) (9-Ethyl-9H-carbazol-3-yl)methanamine

- Structure : Carbazole core with an ethyl group at the 9-position and methanamine at the 3-position.

- Molecular Formula : C15H15N2 (MW: 223.30 g/mol).

- Biological Activity : Exhibits selective dopamine D3 receptor (D3R) antagonism (Ki = 144.7 nM) with minimal D2 receptor (D2R) inhibition (<15% at 10 mmol/L). The ethyl group enhances D3R selectivity by optimizing hydrophobic interactions in the receptor pocket .

- Comparison : Unlike the pyridine-based target compound, the carbazole core provides a planar aromatic system, which may improve stacking interactions in receptor binding.

(b) (Hexahydro-1H-pyrrolizin-7a-yl)methanamine

- Structure : Bicyclic pyrrolizidine core with methanamine.

- Molecular Formula : C8H16N2 (MW: 140.23 g/mol).

- Key Differences : The saturated pyrrolizidine ring increases stereochemical complexity and basicity. This compound is a precursor in antimalarial drug synthesis (e.g., MG3), highlighting the role of nitrogen positioning in biological activity .

Functional Group Impact on Physicochemical Properties

Notes:

- logP : Ethyl groups increase lipophilicity (higher logP), while methoxy groups reduce it.

- Bioactivity : Ethyl-substituted compounds (e.g., carbazole derivative) show enhanced receptor binding due to hydrophobic interactions.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis of (2-ethylpyridin-4-yl)methanamine is achieved through a nucleophilic substitution reaction between 6,8-dichloro-3-iodo-2-methylimidazo[1,2-b]pyridazine (Compound 5) and this compound. The reaction employs N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to deprotonate the amine, enhancing its nucleophilicity. Ethanol serves as the solvent, facilitating solubility and reaction homogeneity at 70–75°C over 12–24 hours.

Critical Parameters:

Work-Up and Purification

Post-reaction, the mixture is concentrated under reduced pressure and subjected to silica gel column chromatography. Elution with ethyl acetate/ethanol gradients (20–50%) isolates the product, yielding a white crystalline solid. Thin-layer chromatography (TLC) monitors reaction progress, with UV visualization confirming intermediate consumption.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, DMSO-d6) :

-

δ 8.54 (t, J = 6.4 Hz, 1H, NH-8″): Amine proton resonance.

-

δ 8.41 (dd, J = 5.1 Hz, 0.6 Hz, 1H, H-6‴): Pyridine C6 proton.

-

δ 7.25 (bs, 1H, H-3‴): Pyridine C3 proton.

-

δ 2.45 (q, J = 7.6 Hz, 2H, CH2CH3): Ethyl group coupling.

13C NMR (150 MHz, DMSO-d6) :

Mass Spectrometry and Elemental Analysis

-

ESI-MS : m/z = 207.1 [M+H]⁺, confirming molecular weight (206.3 g/mol).

-

Elemental Analysis :

Comparative Evaluation of Synthetic Approaches

Alternative Methods in Patent Literature

A parallel patent method for related pyridinylmethylamines involves reductive amination using sodium cyanoborohydride and tertiary amines (e.g., DABCO) in methanol. While this approach is effective for pyridin-2-yl derivatives, its applicability to 4-substituted pyridines like this compound remains untested. Challenges include regioselectivity and byproduct formation during imine intermediate reduction.

Industrial-Scale Adaptations and Process Chemistry

Solvent and Reagent Optimization

Large-scale syntheses prioritize cost-effective solvents like ethanol over dichloromethane (DCM), which requires stringent waste management. Patent data highlight methanol’s utility in reductive amination, but ethanol’s lower toxicity favors its use in the nucleophilic route.

Crystallization and Yield Maximization

Crystallization from isopropanol (Source 1) or ethanol/water mixtures (Source 2) enhances purity. Source 2 reports a 78% yield after chromatography, though industrial processes may optimize for higher throughput via solvent recycling.

Applications in Medicinal Chemistry and Beyond

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-Ethylpyridin-4-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions or reduction processes . For example, reacting 2-ethylpyridine with formaldehyde and ammonia under basic conditions can yield the target compound. Temperature control (e.g., 60–80°C) and solvent selection (e.g., ethanol or tetrahydrofuran) are critical to avoid side reactions. Purification via column chromatography or recrystallization ensures high purity .

- Key Data : The molecular weight of structurally similar compounds (e.g., (2-Methylpyridin-4-yl)methanamine) is ~122.17 g/mol, suggesting comparable solubility in polar aprotic solvents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies protons on the pyridine ring (δ 8.2–8.5 ppm) and the ethyl/amine groups (δ 1.2–3.0 ppm). C NMR confirms the carbon backbone.

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHN for methyl analogs) .

- FT-IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C=C aromatic) confirm functional groups .

Q. What physicochemical properties are critical for experimental design?

- Methodological Answer :

- Solubility : High solubility in polar solvents (e.g., methanol, DMSO) facilitates biological assays.

- pKa : The pyridine nitrogen (pKa ~5–6) and amine group (pKa ~9–10) influence protonation states under physiological conditions, affecting ligand-receptor interactions .

Advanced Research Questions

Q. How does the ethyl substituent influence biochemical interactions compared to methyl analogs?

- Methodological Answer : The ethyl group increases steric hindrance and lipophilicity, potentially altering binding affinity to enzymes or receptors. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify differences in binding thermodynamics. For example, methyl analogs may exhibit higher enzyme inhibition due to reduced steric bulk .

- Data Contradiction Note : Some studies report enhanced activity with ethyl groups in hydrophobic binding pockets, while others show reduced efficacy due to unfavorable steric clashes .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., ethyl vs. cyclopentyl) and measure activity changes.

Crystallography : Use SHELX programs to determine ligand-protein co-crystal structures, identifying key binding motifs .

Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and explain discrepancies between in vitro and in silico results .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Methodological Answer :

- Flexibility : The ethyl group introduces conformational flexibility, complicating crystal lattice formation. Slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) promotes ordered packing.

- Data Collection : High-resolution synchrotron radiation (e.g., 0.9 Å) improves electron density maps for accurate refinement via SHELXL .

Q. How can computational models predict the compound’s role in enzyme inhibition?

- Methodological Answer :

- Docking Studies : Use Schrödinger’s Glide or GOLD to screen against target enzymes (e.g., kinases).

- QM/MM Calculations : Assess electronic effects of the ethyl group on transition-state stabilization.

- Validation : Compare predicted IC values with experimental enzyme inhibition assays (e.g., fluorescence-based kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.